2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a fluorophenyl group, a furan ring, an amino group, and a pyrazolo[3,4-d]pyrimidin-1-yl group. These groups suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amino group might participate in acid-base reactions, while the furan ring could undergo electrophilic aromatic substitution .Scientific Research Applications
Radiosynthesis and Imaging Applications
The research into derivatives of pyrazolopyrimidine, such as in the synthesis of radioligands for positron emission tomography (PET), highlights significant applications in the imaging of proteins related to neuroinflammation and neurodegenerative disorders. These compounds, including variations designed for selective binding to the translocator protein (18 kDa), are crucial in the study of neuroinflammatory processes, potentially aiding in the early detection and monitoring of diseases like Alzheimer's and multiple sclerosis (Dollé et al., 2008); (Damont et al., 2015).
Anticancer Activity
Novel fluoro-substituted compounds have been synthesized and evaluated for their anticancer activity. These studies have led to the identification of molecules with potential efficacy against lung cancer, offering insights into new therapeutic avenues (Hammam et al., 2005).
Anti-inflammatory and Analgesic Properties
Research into thiazolopyrimidine derivatives has uncovered compounds with significant anti-inflammatory and analgesic activities. This discovery has implications for the development of new drugs to treat pain and inflammation, expanding the pharmacological options available for these conditions (Selvam et al., 2012).
Antimicrobial and Antipsychotic Agents
The synthesis and evaluation of pyrazolopyrimidine derivatives have also led to the identification of molecules with antimicrobial and antipsychotic properties. These findings open up possibilities for the development of novel treatments for bacterial infections and psychiatric disorders, respectively (Wise et al., 1987).
Metabolism and Drug Development
Studies have focused on understanding the metabolism and pharmacokinetics of novel antibacterial agents based on pyrazolopyrimidine scaffolds. This research is crucial for drug development, providing essential data for the optimization of therapeutic agents and their safety profiles (Sang et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Compounds with these structural features are often involved in interactions with various enzymes or receptors in the body. For instance, furan derivatives are known to interact with various enzymes and receptors, including cytochrome P450 enzymes .
Mode of Action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-15-5-3-14(4-6-15)10-18(28)22-7-8-27-20-17(12-26-27)19(24-13-25-20)23-11-16-2-1-9-29-16/h1-6,9,12-13H,7-8,10-11H2,(H,22,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKWBJPLUSPFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C=NN(C3=NC=N2)CCNC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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